3,6-Dichloro-1-benzothiophene-2-carbohydrazide
Description
Key Structural Features
| Parameter | Details |
|---|---|
| Core Structure | Fused benzene-thiophene bicyclic system |
| Substituents | Chlorine atoms at C3 and C6; carbohydrazide (-C(=O)-NNH₂) at C2 |
| Planarity | Aromatic system with sp² hybridization, enabling π-electron conjugation |
| Solubility | Sparingly soluble in water; soluble in DMSO, dichloromethane, and ethanol |
Synonyms :
- 3,6-Dichlorobenzo[b]thiophene-2-carbohydrazide
- BT2 (commonly refers to the carboxylic acid derivative, but used contextually)
Significance in Heterocyclic Chemistry
Reactivity and Functionalization
The carbohydrazide group enables diverse chemical transformations:
- Hydrazone Formation : Condensation with aldehydes/ketones to form Schiff bases, enhancing antimicrobial activity.
- Amidation : Reaction with amines to generate carboxamides, critical for kinase inhibitor design.
- Cyclization : Participation in heterocyclic ring expansion reactions, such as thiazole or triazole formation.
Biological Applications
Relationship to Benzothiophene Pharmacophore
The benzothiophene core serves as a privileged scaffold in drug design, with modifications at positions 2, 3, and 6 critically influencing bioactivity.
Structure-Activity Relationships (SAR)
| Modification | Effect |
|---|---|
| C3/C6 Chlorination | Enhances lipophilicity, improving membrane permeability |
| C2 Functionalization | Carbohydrazide/acylhydrazone groups increase hydrogen-bonding capacity |
Binding Interactions
Crystallographic studies reveal that the benzothiophene core interacts with hydrophobic pockets in enzymes, while the carbohydrazide group forms hydrogen bonds with polar residues (e.g., BCKD kinase). This dual interaction mechanism underpins its efficacy as an allosteric inhibitor.
Properties
IUPAC Name |
3,6-dichloro-1-benzothiophene-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2OS/c10-4-1-2-5-6(3-4)15-8(7(5)11)9(14)13-12/h1-3H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXCNDGYHMEGLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=C2Cl)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351167 | |
| Record name | 3,6-dichloro-1-benzothiophene-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329219-49-0 | |
| Record name | 3,6-dichloro-1-benzothiophene-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-1-benzothiophene-2-carbohydrazide typically involves the reaction of 3,6-dichloro-1-benzothiophene-2-carboxylic acid with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the carbohydrazide derivative.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dichloro-1-benzothiophene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or sulfoxides.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups, such as amines.
Substitution: The chlorine atoms in the benzothiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzothiophene derivatives with various functional groups.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
3,6-Dichloro-1-benzothiophene-2-carbohydrazide serves as a building block in organic synthesis. It is utilized in creating more complex organic molecules and can undergo various transformations to yield derivatives with distinct properties.
2. Biology
In biological research, this compound acts as an inhibitor of the enzyme OGG1 (8-oxoguanine DNA glycosylase). By inhibiting OGG1, it contributes to studies focused on DNA repair mechanisms and the cellular response to oxidative stress. This application is crucial for understanding how cells maintain genomic integrity under oxidative damage conditions.
3. Medicine
Research is ongoing into the therapeutic potential of this compound in cancer treatment. Its ability to inhibit DNA repair pathways makes it a candidate for enhancing the efficacy of certain chemotherapeutic agents by preventing cancer cells from repairing DNA damage induced by these treatments.
4. Industry
This compound may also find applications in materials science as an intermediate in the production of pharmaceuticals or novel materials. Its unique structural features allow for potential use in developing new drugs or industrial chemicals.
Case Study 1: Inhibition of OGG1
In a study examining the effects of OGG1 inhibitors on cellular oxidative stress responses, this compound demonstrated significant inhibition of OGG1 activity. This inhibition led to increased levels of oxidative DNA lesions in treated cells compared to controls, suggesting its potential role in enhancing cancer therapy by preventing DNA repair.
Case Study 2: Synthesis of Novel Anticancer Agents
Researchers have utilized this compound as a precursor for synthesizing new anticancer agents targeting specific pathways involved in tumor growth. The derivatives exhibited promising cytotoxicity against various cancer cell lines, indicating the compound's utility in drug development.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights structural differences and functional group modifications among related benzothiophene derivatives:
Key Observations :
- Chlorine Substitution : The dichloro substitution in this compound enhances its electron-withdrawing effects, improving adsorption on metal surfaces for corrosion inhibition .
- Functional Groups : Replacing carbohydrazide with carbaldehyde (as in ) reduces polar interactions, limiting its use in inhibition but making it a versatile synthetic intermediate .
- Schiff Base Derivatives: Compounds like those in and exhibit tridentate coordination (ONO donors), enabling metal complex formation with antimicrobial properties .
Critical Insights :
- Corrosion Inhibition: The dichloro derivative outperforms mono-chloro analogs due to stronger adsorption via Cl⁻ and NH₂ groups .
- Antimicrobial Activity : Schiff base derivatives with bulky substituents (e.g., pentadecyl in ) enhance lipid membrane disruption in pathogens .
Biological Activity
3,6-Dichloro-1-benzothiophene-2-carbohydrazide (BT2), identified by its CAS number 329219-49-0, is a compound of increasing interest in biological research due to its potential applications in pharmacology, particularly in cancer treatment and metabolic regulation. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiophene ring with two chlorine substituents at the 3 and 6 positions and a carbohydrazide functional group at the 2 position. This unique structure contributes to its reactivity and biological properties. The presence of chlorine atoms facilitates nucleophilic substitution reactions, while the hydrazide moiety allows for potential condensation reactions with carbonyl compounds.
BT2 has been shown to interact with key enzymes and proteins involved in cellular processes. Notably, it acts as an inhibitor of myeloid cell leukemia 1 (Mcl-1), a protein that plays a critical role in cancer cell survival. By inhibiting Mcl-1, BT2 can induce apoptosis in cancer cells. Furthermore, it enhances the activity of branched-chain keto acid dehydrogenase complex (BCKDC), which is involved in the metabolism of branched-chain amino acids (BCAAs). This modulation can lead to decreased levels of BCAAs in plasma, which have been associated with tumor growth and progression .
Anticancer Properties
Recent studies have highlighted BT2's potential as an anticancer agent. For instance, research indicates that BT2 treatment significantly upregulates BCKDC activity in various tissues, which correlates with reduced tumor proliferation rates in models of non-small-cell lung cancer (NSCLC). Specifically, BT2 was administered at a dosage of 20 mg/kg/day via intraperitoneal injection over seven days, resulting in a robust enhancement of BCKDC activity by 12.3-fold in the heart and lesser degrees in other tissues .
| Study | Dosage | Administration | Results |
|---|---|---|---|
| NSCLC Model | 20 mg/kg/day | Intraperitoneal for 7 days | 12.3-fold increase in BCKDC activity; reduced BCAA levels |
Antimicrobial Activity
In addition to its anticancer effects, BT2 has shown promise as an antimicrobial agent. Preliminary evaluations suggest that it may inhibit the growth of various microbial strains, although further studies are needed to fully characterize this activity and its mechanisms.
Case Studies
- NSCLC Treatment : In a study examining the effects of BT2 on NSCLC cell lines, researchers noted that treatment led to significant apoptosis and reduced proliferation rates compared to untreated controls. This suggests that BT2 may serve as a viable therapeutic agent against certain cancer types by targeting metabolic pathways critical for tumor growth .
- Metabolic Regulation : Another investigation focused on the impact of BT2 on BCAA metabolism demonstrated that its administration resulted in altered metabolic profiles within treated subjects. Specifically, decreased plasma BCAA levels were observed alongside enhanced oxidative phosphorylation rates, indicating a shift toward more efficient energy utilization within cells .
Q & A
Basic: What laboratory methods are used to synthesize 3,6-Dichloro-1-benzothiophene-2-carbohydrazide, and how is purity ensured?
Answer:
The synthesis typically involves reacting 3,6-dichloro-1-benzothiophene-2-carboxylic acid with hydrazine hydrate in the presence of a dehydrating agent (e.g., thionyl chloride) under reflux conditions. Ethanol is commonly used as a solvent. Post-reaction, the product is purified via recrystallization using a solvent system like ethanol-water. Purity is validated using thin-layer chromatography (TLC) to monitor reaction progress and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .
Basic: Which analytical techniques are critical for characterizing this compound, and what key data do they provide?
Answer:
- NMR Spectroscopy : Confirms molecular structure by identifying proton (¹H) and carbon (¹³C) environments, including chlorine substituent positions.
- Mass Spectrometry (MS) : Provides molecular weight verification and fragmentation patterns to confirm the carbohydrazide moiety.
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch of the carbohydrazide at ~1650 cm⁻¹).
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is standard for research-grade material) .
Basic: What are the primary reactive sites on this compound for further derivatization?
Answer:
The chlorine atoms at the 3- and 6-positions on the benzothiophene ring are electrophilic sites for nucleophilic substitution (e.g., with amines or thiols). The hydrazide group (-CONHNH₂) can undergo condensation reactions with carbonyl compounds or participate in cyclization to form heterocyclic derivatives .
Advanced: How can computational modeling optimize reaction pathways for synthesizing derivatives?
Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction energetics and transition states, guiding solvent selection and catalyst design. For example, reaction path searches can identify low-energy pathways for nucleophilic substitutions. Machine learning models trained on existing reaction datasets (e.g., PubChem) can propose optimal conditions (temperature, solvent polarity) to maximize yield .
Advanced: How to design a robust biological activity assay for evaluating anticancer potential?
Answer:
- In vitro cytotoxicity screening : Use cancer cell lines (e.g., MCF-7, HeLa) with a resazurin-based viability assay.
- Dose-response analysis : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values.
- Mechanistic studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest.
- Control compounds : Compare with cisplatin or doxorubicin to benchmark activity .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Answer:
- Purity verification : Re-analyze disputed batches via HPLC and NMR to exclude impurities as confounding factors.
- Standardized protocols : Replicate assays under controlled conditions (e.g., serum-free media, fixed incubation times).
- Meta-analysis : Use statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like cell passage number or solvent choice .
Advanced: What strategies improve yields in multi-step syntheses of benzothiophene derivatives?
Answer:
- Stepwise optimization : Use design of experiments (DoE) to vary parameters (temperature, stoichiometry) in each step.
- Intermediate purification : Employ column chromatography after each step to remove side products.
- Catalyst screening : Test palladium or copper catalysts for cross-coupling reactions to enhance efficiency .
Advanced: How to assess environmental persistence and degradation pathways of this compound?
Answer:
- Hydrolysis studies : Incubate in buffered solutions (pH 3–9) at 25–50°C and monitor degradation via LC-MS.
- Photolysis experiments : Expose to UV light (254 nm) and identify breakdown products using high-resolution MS.
- Ecotoxicity assays : Use Daphnia magna or Vibrio fischeri to evaluate acute toxicity of degradation intermediates .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives?
Answer:
- Analog synthesis : Prepare derivatives with varied substituents (e.g., -OCH₃, -NO₂) at the 3- and 6-positions.
- Bioactivity clustering : Use principal component analysis (PCA) to group compounds by activity profiles.
- 3D-QSAR modeling : Employ CoMFA or CoMSIA to correlate molecular fields (steric, electrostatic) with biological data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
